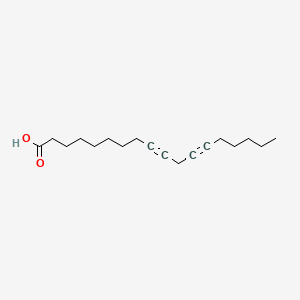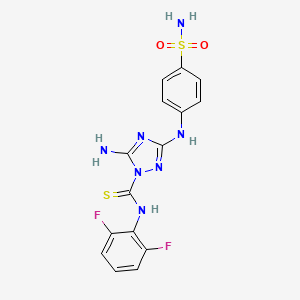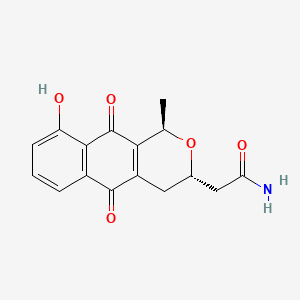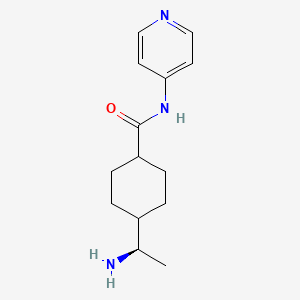
Y-27632 dihydrochloride
Übersicht
Beschreibung
Y-27632 dihydrochloride is a selective Rho kinase inhibitor . It has a wide variety of biological effects and is mainly used in the field of stem cell research for maintenance and differentiation . It is also an effective bronchodilator and improves lung resistance induced by antigen and acetylcholine .
Synthesis Analysis
Y-27632 dihydrochloride is a synthetic compound . It is used as a supplement in the E8 medium to promote in vitro differentiation of human pluripotent stem cells .Molecular Structure Analysis
The molecular formula of Y-27632 dihydrochloride is C14H21N3O.2HCl and its molecular weight is 320.26 . It is a monocarboxylic acid amide that is trans-[(1R)-1-aminoethyl]cyclohexanecarboxamide in which one of the nitrogens of the aminocarbony group is substituted by a pyridine nucleus .Chemical Reactions Analysis
Y-27632 dihydrochloride is a potent, cell-permeable, selective ROCK (Rho-associated coiled coil forming protein serine/threonine kinase) inhibitor . It is a research tool with a wide variety of biological effects .Physical And Chemical Properties Analysis
Y-27632 dihydrochloride is a crystalline solid, white to off-white in color, and has no odor . It is soluble in water at 90 mg/mL and in DMSO at 160 mg/mL .Wissenschaftliche Forschungsanwendungen
Methods of Application: Y-27632 is commonly used as a 3D growth matrix component and also a component of brain organoid differentiation media . It is used in tissue culture of iPSCs at a concentration of 10 μM for 24 hours .
Results or Outcomes: The use of Y-27632 has been shown to improve embryoid body formation using forced-aggregation protocols . It also enables human embryonic stem cells to survive and differentiate into cortical and basal telencephalic progenitors .
Methods of Application: Y-27632 and a related compound, Y-30141, inhibit the kinase activity of both ROCK-I and ROCK-II in vitro, and this inhibition is reversed by ATP in a competitive manner .
Results or Outcomes: Y-27632 abolished stress fibers in Swiss 3T3 cells at 10 μM, but the G1-S phase transition of the cell cycle and cytokinesis were little affected at this concentration . Y-30141 was 10 times more potent than Y-27632 in inhibiting the kinase activity and stress fiber formation, and it caused significant delay in the G1-S transition and inhibition of cytokinesis at 10 μM .
Methods of Application
Results or Outcomes: The use of Y-27632 in organoid culture can enhance the survival and growth of the organoids .
Methods of Application
Y-27632 is added to the cryopreservation medium at a specific concentration, and the cells are then frozen and stored. Upon thawing, the cells are cultured in a medium containing Y-27632 to enhance their survival .
Results or Outcomes: The use of Y-27632 has been shown to significantly increase the survival rate of cryopreserved human embryonic stem cells after thawing .
Methods of Application: Fibroblasts are treated with a cocktail of compounds including Y-27632 to induce their reprogramming into mature neurons .
Results or Outcomes: The use of Y-27632 in combination with other compounds has been shown to successfully reprogram fibroblasts into mature neurons .
Methods of Application: Y-27632 is added to the medium after the FACS process to enhance the survival and recovery of the sorted cells .
Results or Outcomes: The application of Y-27632 after FACS has been shown to improve the recovery and survival of human embryonic stem cells .
Methods of Application: Y-27632 is added to the culture medium of mouse embryonic stem cells to inhibit the activity of Rho kinase .
Results or Outcomes: The inhibition of Rho kinase by Y-27632 has been shown to affect various cellular processes in mouse embryonic stem cells .
Methods of Application: Breast cancer cells are treated with a cocktail of compounds including Y-27632 to induce their reprogramming into iPLs .
Results or Outcomes: The use of Y-27632 in combination with other compounds has been shown to successfully reprogram breast cancer cells into iPLs .
Safety And Hazards
Zukünftige Richtungen
Y-27632 dihydrochloride has been used in various research areas including stem cell biology, neurology, and cancer research . It has shown potential in improving survival of human embryonic stem cells when they are dissociated to single cells by preventing dissociation-induced apoptosis . It is also being explored for its potential in treating acute lung injury .
Eigenschaften
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZTVGMEWJPKR-VOMCLLRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043740 | |
| Record name | Y 27632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-trans-4-(1-Aminoethyl)-N-(4-pyridyl) cyclohexanecarboxamide | |
CAS RN |
146986-50-7 | |
| Record name | Y 27632 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Y-27632 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Y 27632 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Y-27632 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



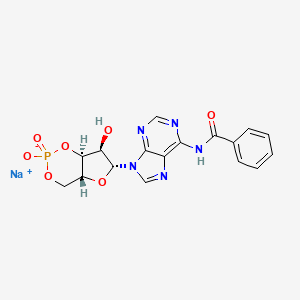



![7-bromo-3-[3-(hydroxyamino)-1H-indol-2-yl]indol-2-one](/img/structure/B1662384.png)
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
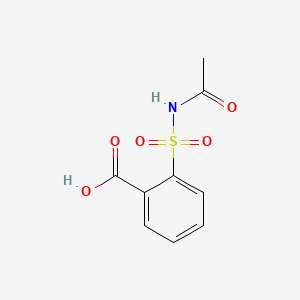
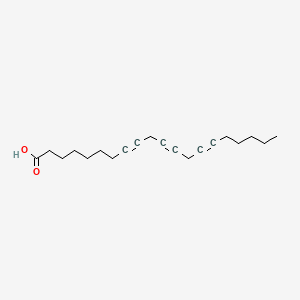
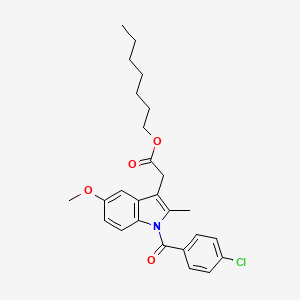
![(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid](/img/structure/B1662394.png)
